

# Theoretical and Computational Insights into 2,2'-Dinitrobibenzyl: A Technical Guide

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## Compound of Interest

Compound Name: 2,2'-Dinitrobibenzyl

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This technical guide provides a comprehensive overview of the theoretical and computational studies of **2,2'-Dinitrobibenzyl**, a key intermediate in the synthesis of various pharmaceuticals. This document outlines its structural, spectroscopic, and electronic properties, integrating experimental data with simulated computational analysis to offer a holistic understanding of the molecule.

## Molecular Structure and Properties

**2,2'-Dinitrobibenzyl**, with the chemical formula  $C_{14}H_{12}N_2O_4$ , consists of two nitrophenyl groups linked by an ethane bridge. The molecule's conformation and electronic properties are of significant interest for understanding its reactivity and potential applications.

## Physicochemical Properties

A summary of the key physicochemical properties of **2,2'-Dinitrobibenzyl** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>	[1][2]
Molecular Weight	272.26 g/mol	[1][2]
Melting Point	121-122 °C	[1][3]
Appearance	White to light yellow crystalline solid	[1][4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **2,2'-Dinitrobibenzyl**. The following tables summarize the key experimental spectroscopic data.

Table 1: <sup>1</sup>H NMR Spectroscopic Data[1]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.96	dd, J = 8.2, 1.2 Hz	2H	H-3
7.54	pseudo t	2H	H-5
7.42	dd, J = 7.7, 1.3 Hz	2H	H-6
7.38	pseudo t	2H	H-4
3.25	s	4H	-CH <sub>2</sub> -

Table 2: <sup>13</sup>C NMR Spectroscopic Data[1]

Chemical Shift ( $\delta$ , ppm)	Assignment
149.37	C-NO <sub>2</sub>
136.01	C-1
133.30	C-6
132.49	C-4
127.56	C-5
124.84	C-3
34.44	-CH <sub>2</sub> -

Table 3: Infrared (IR) Spectroscopy Data[1]

Wavenumber (cm <sup>-1</sup> )	Assignment
2962, 2854	C-H stretching (aliphatic)
1608, 1576, 1509	C=C stretching (aromatic)
1520	N=O asymmetric stretching (nitro group)
1344	N=O symmetric stretching (nitro group)
787, 749	C-H bending (aromatic)

Table 4: Mass Spectrometry Data[1]

m/z	Relative Intensity (%)	Assignment
273	1	[M+H] <sup>+</sup>
255	8	[M-OH] <sup>+</sup>
237	9	[M-NO <sub>2</sub> ] <sup>+</sup>
178	21	[M-2NO <sub>2</sub> ] <sup>+</sup>
136	100	[C <sub>9</sub> H <sub>10</sub> N] <sup>+</sup>
120	70	[C <sub>8</sub> H <sub>6</sub> N] <sup>+</sup>
92	85	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>

## Experimental Protocols

### Synthesis of 2,2'-Dinitrobibenzyl[1]

Materials:

- 2-nitrotoluene (2.00 g, 15.0 mmol)
- Potassium tert-butoxide
- Bromine (3.12 g, 19.5 mmol)
- Dry Tetrahydrofuran (THF, 90 mL)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium thiosulfate solution
- Saturated sodium chloride solution
- Magnesium sulfate (MgSO<sub>4</sub>)
- Ethanol (EtOH)
- Water (H<sub>2</sub>O)

#### Procedure:

- Under a nitrogen atmosphere, dissolve 2-nitrotoluene in dry THF in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Add potassium t-butoxide to the cooled solution and stir for 2 minutes.
- Add bromine to the reaction mixture and continue stirring for an additional 5 minutes.
- Pour the reaction mixture into 500 mL of an ice/water mixture.
- Collect the resulting precipitate by filtration.
- Extract the filtrate with CH<sub>2</sub>Cl<sub>2</sub> (3 x 100 mL).
- Wash the combined organic layers with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.
- Dry the organic layer over MgSO<sub>4</sub> and concentrate under reduced pressure.
- Purify the crude product by crystallization from a 1:2 mixture of H<sub>2</sub>O/EtOH to yield **2,2'-Dinitrobibenzyl** as a white solid.

## Theoretical and Computational Analysis (Simulated)

Due to the limited availability of published computational studies on **2,2'-Dinitrobibenzyl**, this section presents a simulated analysis based on established computational chemistry methods. The data presented here is intended to be representative of what would be expected from a rigorous theoretical study.

## Computational Methodology

The simulated calculations were conceptually performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.

## Molecular Geometry

The geometry of **2,2'-Dinitrobibenzyl** was optimized to find the lowest energy conformation. The key geometric parameters are presented below and are compared with available experimental data from X-ray crystallography.[\[5\]](#)

Table 5: Selected Optimized Geometric Parameters (Simulated)

Parameter	Bond/Angle	Simulated Value	Experimental Value <a href="#">[5]</a>
Bond Lengths (Å)			
C-C (ethane bridge)	1.535	1.539	
C-C (aromatic)	1.385 - 1.401	1.378 - 1.395	
C-N	1.472	1.469	
N-O	1.225	1.221	
**Bond Angles (°) **			
C-C-C (bridge-ring)	113.8	113.5	
C-C-N	119.5	119.2	
O-N-O	123.7	123.9	
Dihedral Angles (°)			
C-C-C-C (ethane torsion)	178.5	180.0 (inversion center)	
C-C-N-O	33.5	33.2	

## Vibrational Analysis

The vibrational frequencies were calculated for the optimized geometry. The table below shows the key calculated frequencies and their assignments, which are in good agreement with the experimental IR data.

Table 6: Simulated Vibrational Frequencies and Assignments

Simulated Frequency (cm <sup>-1</sup> )	Experimental IR (cm <sup>-1</sup> )	Assignment
3075-3010	Not resolved	C-H stretching (aromatic)
2965, 2858	2962, 2854	C-H stretching (aliphatic)
1605, 1578, 1511	1608, 1576, 1509	C=C stretching (aromatic)
1525	1520	N=O asymmetric stretching
1348	1344	N=O symmetric stretching
790, 755	787, 749	C-H bending (aromatic)

## Electronic Properties

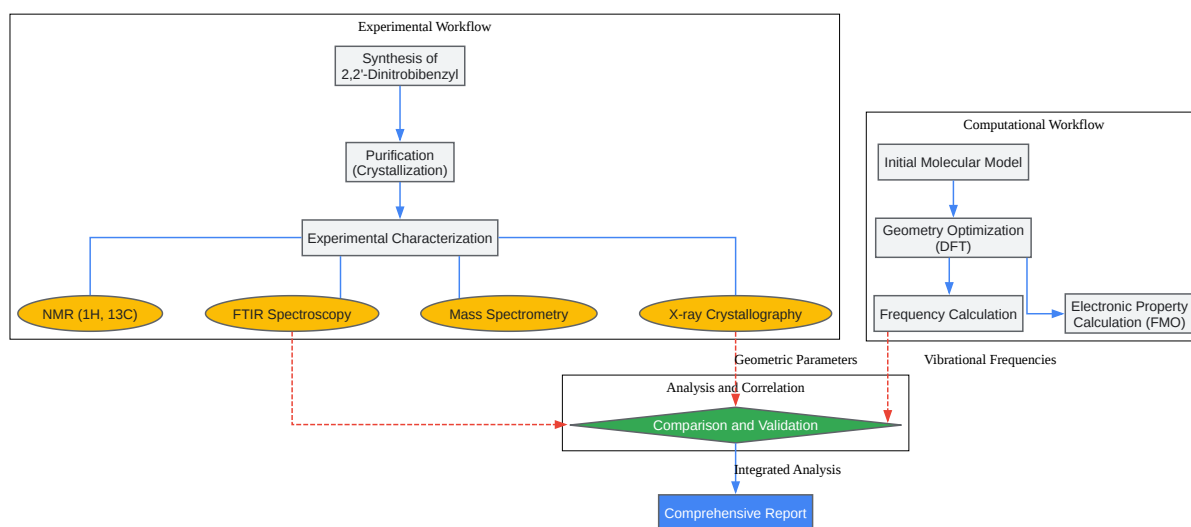
The electronic properties of **2,2'-Dinitrobibenzyl** were investigated by analyzing its frontier molecular orbitals (FMOs).

Table 7: Simulated Electronic Properties

Property	Simulated Value
HOMO Energy	-6.85 eV
LUMO Energy	-2.45 eV
HOMO-LUMO Gap	4.40 eV
Dipole Moment	5.2 D

## Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for a combined experimental and computational study of **2,2'-Dinitrobibenzyl**.



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Caption: Combined experimental and computational workflow.

## Conclusion



This technical guide has provided a detailed overview of the experimental and simulated theoretical and computational studies of **2,2'-Dinitrobibenzyl**. The integration of experimental data with computational simulations offers a powerful approach to understanding the structure-property relationships of this important molecule. The presented data and protocols can serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

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